(20R)-Ginsenoside Rh1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

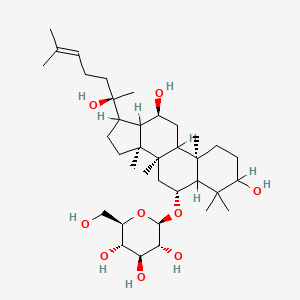

20®-ジンセノサイドRh1: は、伝統医学で広く使用されている植物である西洋人参に含まれる天然化合物です。この化合物は、様々な薬理作用で知られるサポニンであるジンセノサイドファミリーに属しています。20®-ジンセノサイドRh1の分子式はC36H62O9 で、分子量は638.88 g/molです .

準備方法

合成経路と反応条件: 20®-ジンセノサイドRh1は、加熱、蒸気処理、酸加水分解、酵素反応などの様々な方法で合成することができます。これらのプロセスは、より極性の高いジンセノサイドを、20®-ジンセノサイドRh1などのより極性の低いジンセノサイドに変換するのに役立ちます .

工業生産方法: 20®-ジンセノサイドRh1の工業生産は、通常、人参の根からジンセノサイドを抽出し、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製する工程を含みます。マイクロ波支援抽出(MAE)の使用も、20®-ジンセノサイドRh1を含む希少なジンセノサイドの収量を向上させるために最適化されています .

化学反応の分析

反応の種類: 20®-ジンセノサイドRh1は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、化合物を修飾して薬理作用を強化するために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: 置換反応は、しばしばハロゲン化物やアミンなどの求核剤を含む。

主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、還元はデオキシ誘導体の生成につながる可能性があります。

科学研究への応用

化学: 20®-ジンセノサイドRh1は、化学研究において、その構造的特性と反応性を研究するために使用されます。サポニンの挙動を理解するためのモデル化合物として役立ちます。

生物学: 生物学研究では、20®-ジンセノサイドRh1は細胞プロセスに対する影響について調査されています。シグナル伝達経路や遺伝子発現を調節することが示されており、細胞生物学の研究に役立つツールとなっています .

医学: 20®-ジンセノサイドRh1は、抗炎症作用、抗がん作用、神経保護作用など、様々な医学的応用があります。がん、アルツハイマー病、心血管疾患などの病気の治療における可能性について研究されています .

産業: 産業分野では、20®-ジンセノサイドRh1は、その有益な特性により、健康食品や化粧品の配合に使用されています。

科学的研究の応用

Neuroprotective Effects

Mechanisms of Action

(20R)-Ginsenoside Rh1 has been shown to exert protective effects on neuronal cells. Research indicates that it can inhibit the activation of microglia, which play a crucial role in neuroinflammation and neurodegenerative diseases. Specifically, Rh1 reduces the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing the expression of anti-inflammatory markers like IL-10 and heme oxygenase-1 (HO-1) . The compound also modulates signaling pathways, notably inhibiting the MAPK and NF-κB pathways, which are critical in inflammatory responses .

Case Studies

In a study involving LPS-stimulated microglia, this compound significantly decreased nitric oxide production and reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders . Furthermore, it has been reported to improve cognitive function and alleviate symptoms associated with vascular dementia .

Anti-Inflammatory Properties

Pharmacological Insights

this compound exhibits strong anti-inflammatory properties through various mechanisms. It has been observed to downregulate pro-inflammatory cytokines and chemokines in different cell lines . For instance, in RAW 264.7 macrophages, Rh1 reduced the expression of TNF-α and IL-6 in a dose-dependent manner, showcasing its potential in treating inflammatory diseases .

Research Findings

A systematic review highlighted that ginsenoside Rh1 not only mitigates inflammation but also enhances antioxidant defenses within cells . This dual action makes it a candidate for developing therapies targeting chronic inflammatory conditions.

Anticancer Effects

Mechanistic Studies

The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against human lung carcinoma (A549), cervical adenocarcinoma (HeLa), and lymphoid neoplasma (P388) cells . The compound's IC50 values indicate potent activity in specific cell lines while showing lower toxicity in others .

Clinical Applications

In vivo studies have shown that Rh1 can inhibit tumor growth and metastasis. For example, it was effective in reducing colorectal cancer cell migration and proliferation in mouse models . These findings suggest that ginsenoside Rh1 could be developed as an adjunct therapy in cancer treatment protocols.

Cardiovascular Health

Pharmacokinetics and Efficacy

Recent studies have indicated that this compound may play a role in cardiovascular protection by improving endothelial function and reducing oxidative stress . Pharmacokinetic studies reveal that its bioavailability can be influenced by co-administration with other herbal compounds, enhancing its therapeutic efficacy .

Summary of Applications

| Application Area | Mechanism/Effect | Case Studies/Findings |

|---|---|---|

| Neuroprotection | Inhibits microglial activation; modulates inflammatory pathways | Improved cognitive function in AD models; reduced neuroinflammation |

| Anti-inflammatory | Downregulates pro-inflammatory cytokines; enhances antioxidant defenses | Significant reduction of TNF-α and IL-6 in macrophage models |

| Anticancer | Induces cytotoxicity in various cancer cell lines; inhibits tumor growth | Effective against colorectal cancer; reduced migration of cancer cells |

| Cardiovascular Health | Improves endothelial function; reduces oxidative stress | Enhanced bioavailability when combined with other herbal extracts |

作用機序

20®-ジンセノサイドRh1は、複数の分子標的と経路を通じてその効果を発揮します。細胞表面受容体や細胞内シグナル伝達分子と相互作用して、様々な生物学的プロセスを調節します。例えば、特定のキナーゼや転写因子を活性化または阻害することができ、遺伝子発現や細胞応答の変化につながります .

類似化合物との比較

類似化合物:

- 20(S)-ジンセノサイドRh1

- 20(S)-ジンセノサイドRg3

- 20®-ジンセノサイドRg3

- 20(S)-ジンセノサイドRh2

- 20®-ジンセノサイドRh2

比較: 20®-ジンセノサイドRh1は、その特異的な立体化学のためにユニークであり、これはその生物活性を左右します。20(S)の対応物と比較して、20®-ジンセノサイドRh1は、異なる薬物動態と薬力学を示す可能性があります。類似化合物における異なる糖部分やヒドロキシル基の存在も、それらの異なる特性に寄与しています .

生物活性

(20R)-Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

This compound is a triterpenoid saponin with the molecular formula C36H62O9 and is characterized by its unique stereochemistry which influences its biological properties .

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of this compound:

- Histamine Release Inhibition: In vitro studies using RAW264.7 cells indicated that Rh1 significantly inhibits histamine release from rat peritoneal mast cells. At a dosage of 25 mg/kg, it achieved an 87% inhibition rate, surpassing the effects of disodium cromoglycate .

- Cytokine Modulation: Rh1 was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, along with reducing the activation of NF-kappaB, a key transcription factor in inflammatory responses .

Anticancer Effects

This compound exhibits promising anticancer properties across various cancer cell lines:

- Cell Viability and Proliferation: Studies utilizing the Cell Counting Kit-8 (CCK-8) assay revealed that Rh1 reduces cell viability in colorectal cancer cells (SW620) in a dose-dependent manner, with significant effects observed at concentrations of 50 µM and 100 µM over 24 and 48 hours .

- Inhibition of Migration: Research has shown that Rh1 inhibits the migration of colorectal cancer cells, suggesting its potential as an anti-metastatic agent .

Neuroprotective Effects

Recent investigations highlight the neuroprotective properties of this compound:

- Protection Against Neurotoxicity: In models using SH-SY5Y and PC-12 cells, Rh1 demonstrated protective effects against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). It was found to improve cell viability and reduce apoptosis markers .

- Mechanisms of Action: The mechanisms underlying its neuroprotective effects include modulation of oxidative stress and inflammatory pathways, enhancing neuronal survival under stress conditions .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

- Bioavailability: Research indicates that the pharmacokinetic profile of Rh1 can be influenced by various factors including extraction methods. For instance, different decocting processes significantly affect its concentration in rat plasma, impacting parameters such as Cmax, tmax, and half-life .

Summary Table of Biological Activities

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Chronic Inflammation Model: In a murine model of TNBS-induced colitis, administration of this compound resulted in reduced inflammation markers such as IL-1β and TNF-α, indicating its therapeutic potential for inflammatory bowel diseases .

- Cancer Treatment Synergy: A study examining combinations of ginsenosides found that this compound enhanced the cytotoxic effects when used alongside other chemotherapeutic agents in various cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of (20R)-Ginsenoside Rh1?

A1: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its presence in both Qili Qiangxin capsules [] and processed Panax notoginseng rhizomes []. To determine the molecular formula and weight, further investigation into databases or research articles specifically focusing on this compound characterization is needed.

Q2: How does processing Panax notoginseng affect the presence of this compound?

A2: Research indicates that processing Panax notoginseng can lead to the formation of this compound. [] Specifically, researchers observed this compound in processed samples, suggesting it might be a product of chemical conversions during the processing procedures. These conversions primarily involve dehydration and glycosyl hydrolysis reactions affecting other ginsenosides. []

Q3: Are there any analytical challenges in identifying and quantifying this compound?

A3: While not explicitly stated in the provided abstracts, identifying and quantifying this compound likely requires advanced analytical techniques. Similar research relies on methods like High-Performance Liquid Chromatography (HPLC) [, ] coupled with spectroscopic methods for structural elucidation. Further research on this compound would need to address method validation, ensuring accuracy, precision, and specificity in quantifying this specific compound within complex plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。